4-(Thiophen-2-yl)-2-((4-tosylpiperazin-1-yl)methyl)thiazole
Overview
Description
4-(Thiophen-2-yl)-2-((4-tosylpiperazin-1-yl)methyl)thiazole is a heterocyclic compound that contains both thiazole and thiophene rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of the tosylpiperazine moiety suggests that this compound may have applications in drug design, particularly in the development of pharmaceuticals that target the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-2-yl)-2-((4-tosylpiperazin-1-yl)methyl)thiazole typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the Tosylpiperazine Moiety: The tosylpiperazine group can be attached through a nucleophilic substitution reaction, where the piperazine nitrogen attacks a tosyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as sodium azide or primary amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in the modulation of enzyme activity.
Medicine: Explored for its potential therapeutic effects, especially in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Thiophen-2-yl)-2-((4-tosylpiperazin-1-yl)methyl)thiazole would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The presence of the tosylpiperazine moiety suggests potential interactions with neurotransmitter receptors or ion channels, which could modulate neuronal activity.
Comparison with Similar Compounds
Similar Compounds
4-(Thiophen-2-yl)-2-(methylthio)thiazole: Similar structure but lacks the tosylpiperazine moiety.
2-(Thiophen-2-yl)-4,5-dihydrothiazole: Contains a dihydrothiazole ring instead of a fully aromatic thiazole ring.
4-(Thiophen-2-yl)-2-(phenylmethyl)thiazole: Substituted with a phenylmethyl group instead of the tosylpiperazine moiety.
Uniqueness
The presence of the tosylpiperazine moiety in 4-(Thiophen-2-yl)-2-((4-tosylpiperazin-1-yl)methyl)thiazole makes it unique compared to other similar compounds. This functional group can significantly influence the compound’s pharmacokinetic properties, such as solubility, permeability, and metabolic stability, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
2-[[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methyl]-4-thiophen-2-yl-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S3/c1-15-4-6-16(7-5-15)27(23,24)22-10-8-21(9-11-22)13-19-20-17(14-26-19)18-3-2-12-25-18/h2-7,12,14H,8-11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZNFFXEFJHNDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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